REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([O:10]C(=O)C)[CH:7]=[CH:6][C:5]=1[O:14]C)([O-:3])=[O:2]>Br>[N+:1]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:14])([O-:3])=[O:2]
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Name
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|
Quantity
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160 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=CC(=C1)OC(C)=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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Br
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting solution was evaporated under vacuum to 200 ml
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Type
|
CUSTOM
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Details
|
The 2-nitrohydroquinone (115 g, 78%) separated
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Type
|
TEMPERATURE
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Details
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on cooling as orange prisms
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(O)C=CC(=C1)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |